molecular formula C13H17BrN2O2 B10965788 2-(2-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

2-(2-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B10965788
M. Wt: 313.19 g/mol
InChI Key: ACOLOOSFHMVGAN-UHFFFAOYSA-N
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Description

2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-ETHANONE typically involves the reaction of 2-bromophenol with 1-(4-methylpiperazino)-1-ethanone under specific conditions. The reaction may require a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(4-methylpiperazino)-1-ethanone
  • 2-(2-Fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone
  • 2-(2-Iodophenoxy)-1-(4-methylpiperazino)-1-ethanone

Uniqueness

2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

2-(2-bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C13H17BrN2O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-5-3-2-4-11(12)14/h2-5H,6-10H2,1H3

InChI Key

ACOLOOSFHMVGAN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=CC=C2Br

Origin of Product

United States

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